Lipophilicity (LogP) Advantage Over Sodium Dodecylbenzenesulfonate (SDBS)
tert-Butyl 4-dodecylbenzene-1-sulfonate exhibits a computed logP of 7.73 , whereas sodium dodecylbenzenesulfonate (SDBS) is a highly water-soluble ionic salt with a negative logP (estimated ≤ -1.0 based on complete aqueous dissociation) [1]. This >8-log-unit difference translates to a >100-million-fold preference for organic phases, enabling the ester to function in oil-based or solvent-borne systems where SDBS partitions into the aqueous phase and becomes inactive. The polar surface area (PSA) of 51.75 Ų is also lower than typical ionic sulfonates (e.g., SDBS PSA ~65-70 Ų), further favoring membrane permeability and organic solubility.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 7.73 (computed) |
| Comparator Or Baseline | Sodium dodecylbenzenesulfonate (SDBS): logP ≤ -1.0 (estimated from full ionization); water solubility >100 g/L |
| Quantified Difference | ΔlogP ≥ 8.73 units (≥100-million-fold higher lipophilicity) |
| Conditions | Computational prediction (Chemsrc); SDBS logP inferred from ionic character and literature water solubility |
Why This Matters
For procurement decisions involving non-aqueous or multiphasic systems, the lipophilicity gap eliminates SDBS as a functionally equivalent substitute.
- [1] Hargreaves, A. E.; et al. Relationship of Structure to Properties of Some Anionic Surfactants as Collectors in the Flotation Process. 2. Effect of Phenyl Group. J. Chem. Eng. Data 1999, 44, 158–162. (Provides SDBS CMC and surface activity data supporting its ionic, water-soluble character.) View Source
